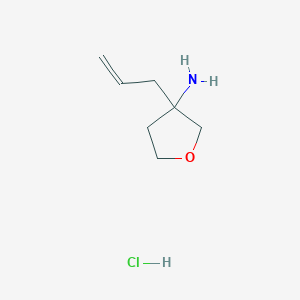
3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a derivative of oxolane (tetrahydrofuran) and contains an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride typically involves the reaction of oxolane derivatives with allylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, filtration, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted oxolane compounds.
Applications De Recherche Scientifique
3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(prop-2-en-1-yl)oxolan-3-amine: Similar in structure but lacks the hydrochloride group.
3-(oxolan-2-yl)propan-1-ol: Contains a hydroxyl group instead of an amine group.
1-(oxolan-3-yl)prop-2-yn-1-amine hydrochloride: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
Uniqueness
3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
3-prop-2-enyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-7(8)4-5-9-6-7;/h2H,1,3-6,8H2;1H |
Clé InChI |
BFYQLOMIZUDMMP-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCOC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


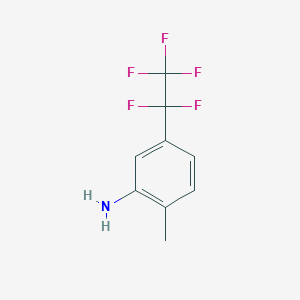
![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
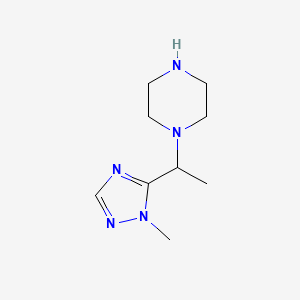

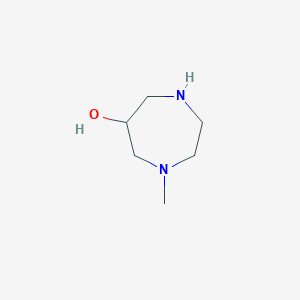

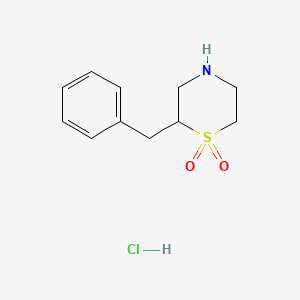
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)

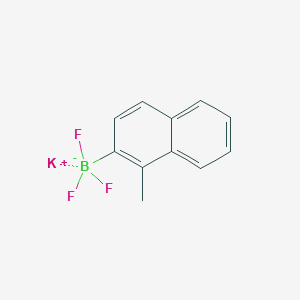
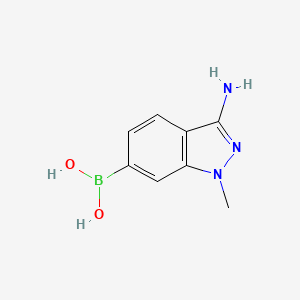
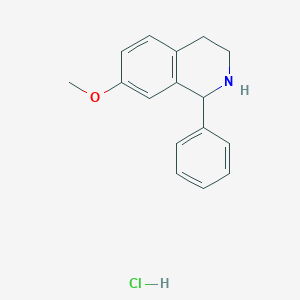

![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)
